1-Amino-2-hydroxyethane phosphonic acid
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Overview
Description
1-Amino-2-hydroxyethane phosphonic acid is a chemical compound with the molecular formula C₂H₈NO₄PThis compound is characterized by the presence of an amino group, a hydroxyl group, and a phosphonic acid group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-hydroxyethane phosphonic acid can be synthesized through several methods. . This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the hydrophosphonylation of imines with diethyl phosphite, which can be catalyzed by chiral thiourea or other catalysts to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-hydroxyethane phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino and hydroxyl compounds .
Scientific Research Applications
1-Amino-2-hydroxyethane phosphonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-amino-2-hydroxyethane phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and inhibiting enzyme activity. It can also participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
(2-aminoethyl)phosphonic acid: Similar in structure but lacks the hydroxyl group.
(3-aminopropyl)phosphonic acid: Contains an additional carbon in the chain.
(1-hydroxyethylidene-1,1-diphosphonic acid): Contains two phosphonic acid groups and is used in similar applications.
Uniqueness
1-Amino-2-hydroxyethane phosphonic acid is unique due to the presence of both an amino and a hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
Properties
CAS No. |
94841-40-4 |
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Molecular Formula |
C2H8NO4P |
Molecular Weight |
141.06 g/mol |
IUPAC Name |
(1-amino-2-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H8NO4P/c3-2(1-4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) |
InChI Key |
RVUUAGQILBTWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)P(=O)(O)O)O |
Origin of Product |
United States |
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